Cas no 71566-79-5 (4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)-1H-indene-1,3(2H)-dione)

4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)-1H-indene-1,3(2H)-dione structure
71566-79-5 structure
Product name:4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)-1H-indene-1,3(2H)-dione
CAS No:71566-79-5
MF:C30H17Cl2NO3S2
MW:574.496883153915
CID:1748888
PubChem ID:3085533

4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)-1H-indene-1,3(2H)-dione Chemical and Physical Properties

Names and Identifiers

    • 4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)-1H-indene-1,3(2H)-dione
    • 1H-indene-1,3(2H)-dione, 4,7-dichloro-2-(3-hydroxy-2-quinolinyl)-5,6-bis(phenylthio)-
    • 4,7-Dichloro-2-(3-hydroxy-2-quinolinyl)-5,6-bis(phenylthio)-1H-indene-1,3(2H)-dione
    • 4,7-dichloro-2-(3-hydroxyquinolin-2-yl)-5,6-bis(phenylsulfanyl)indene-1,3-dione
    • MTOBNRIETHBHBT-UHFFFAOYSA-N
    • 71566-79-5
    • DTXSID1072391
    • Inchi: InChI=1S/C30H17Cl2NO3S2/c31-24-21-22(28(36)23(27(21)35)26-20(34)15-16-9-7-8-14-19(16)33-26)25(32)30(38-18-12-5-2-6-13-18)29(24)37-17-10-3-1-4-11-17/h1-15,23,34H
    • InChI Key: MTOBNRIETHBHBT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)SC2=C(C3=C(C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O)C(=C2SC6=CC=CC=C6)Cl)Cl

Computed Properties

  • Exact Mass: 573.00291
  • Monoisotopic Mass: 573.003
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 5
  • Complexity: 816
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.57
  • Boiling Point: 771.4°C at 760 mmHg
  • Flash Point: 420.4°C
  • Refractive Index: 1.799
  • PSA: 67.26

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